4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide typically involves multi-component reactions. One common method is the three-component condensation reaction, which includes aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This reaction can be catalyzed by various catalysts, including ionic liquids and basic ionic liquids, under solvent-free conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using environmentally friendly methods. For example, the use of triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst allows for the efficient and green synthesis of the compound under ambient and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvent-free conditions and the use of green solvents like water and polyethylene glycol (PEG) are preferred for environmentally friendly synthesis .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antitumor, and anti-inflammatory agent
Materials Science: It is used in the synthesis of fluorescent materials and pigments.
Biological Studies: The compound is studied for its potential use in treating neurodegenerative diseases and other serious conditions.
Mechanism of Action
The mechanism of action of 4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide involves its interaction with various molecular targets and pathways. The compound’s quinoline core allows it to bind to specific enzymes and receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as 2-amino-3-cyano-4H-chromenes and 2-amino-3-cyano-4H-pyrans .
Uniqueness
What sets 4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile building block for further chemical modifications.
Properties
Molecular Formula |
C22H19N5O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-[2-amino-3-cyano-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N5O5S/c23-12-17-20(13-4-6-15(7-5-13)27(29)30)21-18(2-1-3-19(21)28)26(22(17)24)14-8-10-16(11-9-14)33(25,31)32/h4-11,20H,1-3,24H2,(H2,25,31,32) |
InChI Key |
ZYWCSDRZSNQBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.